molecular formula C10H11ClO2 B1346923 Ethyl 4-chlorophenylacetate CAS No. 14062-24-9

Ethyl 4-chlorophenylacetate

Cat. No.: B1346923
CAS No.: 14062-24-9
M. Wt: 198.64 g/mol
InChI Key: UTWBWFXECVFDPZ-UHFFFAOYSA-N
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Description

Ethyl 4-chlorophenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a special aroma. This compound is commonly used as a solvent in organic synthesis, particularly in the pharmaceutical and pesticide industries .

Mechanism of Action

The mechanism of action of ethyl (4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of various compounds. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms .

Comparison with Similar Compounds

Ethyl 4-chlorophenylacetate can be compared with other similar compounds such as:

This compound stands out due to its specific positioning of the chlorine atom, which influences its chemical behavior and suitability for certain applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWBWFXECVFDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161447
Record name Ethyl (4-chlorophenyl)acetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14062-24-9
Record name Benzeneacetic acid, 4-chloro-, ethyl ester
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl 4-chlorophenylacetate
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Synthesis routes and methods I

Procedure details

A solution of (4-chloro-phenyl)-acetic acid (6.29 g, 0.03 mol) in ethanol (38.4 mL) was treated with a catalytic amount of sulfuric acid. The reaction mixture was heated under reflux for 12 h. The reaction was then concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (4-chloro-phenyl)-acetic acid ethyl ester (6.45 g, 88%) as a pale yellow solid: mp 39-41° C.; EI-HRMS m/e calcd for C10H11ClO2 (M+) 198.0448, found 198.0452.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 17.24 g of 4-chlorophenylacetic acid was dissolved in 200 ml of ethanol, to which a catalytic amount of p-toluenesulfonic acid was added, and the mixture was heated under reflux for 10 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and concentrated. The residue was poured into water and extracted with ethyl acetate, and the organic layer was dried and then concentrated. The residue was subjected to silica gel chromatography, which afforded 19.0 g of ethyl 4-chlorophenylacetate.
Quantity
17.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To p-chlorophenylacetic acid (85.30 g, 0.50 mole) was added ethanol (92 g, 2.0 mole), benzene (78.11 g) and conc. sulfuric acid (2.5 g, 0.025 mole) and the azeotropic dehydration reaction was performed for 6 hours. After completion of the reaction, water (200 ml) was added to the reaction mixture, while it was cool and the solution was extracted with diethyl ether. The ether layer was dried with anhydrous sodium sulfate, diethyl ether was distilled off under reduced pressure and the resulting residue was distilled under reduced pressure to give 96.30 g (96.9%) of the title compound as a colorless liquid, b.p. 105°-106° C./2.5 mmHg (lit. 130° C./13 mmHg).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
78.11 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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